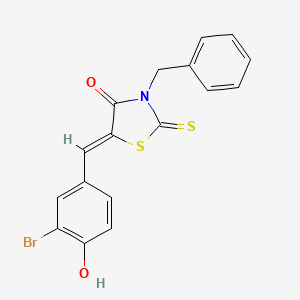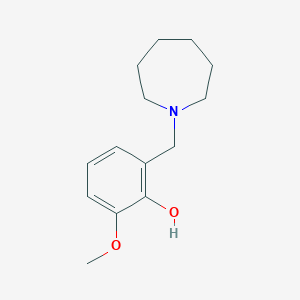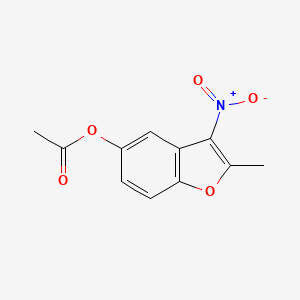![molecular formula C30H42N12O8S B5093906 N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid](/img/structure/B5093906.png)
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a guanidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Guanidine Group: The guanidine group is introduced through the reaction of the intermediate with guanidine derivatives under controlled conditions.
Final Assembly: The final compound is assembled by coupling the phthalazinone intermediate with the guanidine derivative, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride: Shares structural similarities but differs in functional groups.
Acetamide derivatives: Similar backbone structure but with variations in substituents.
Uniqueness
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide is unique due to its combination of a phthalazinone core and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H20N6O2.H2O4S/c2*1-2-21-14(23)11-6-4-3-5-10(11)12(20-21)9-13(22)18-7-8-19-15(16)17;1-5(2,3)4/h2*3-6H,2,7-9H2,1H3,(H,18,22)(H4,16,17,19);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZLZKQWLLGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN=C(N)N.CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N12O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-fluorophenyl)methylsulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5093824.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5093834.png)
![N-(4-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5093838.png)


![N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine;oxalic acid](/img/structure/B5093850.png)



![2-(1,3-benzoxazol-2-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5093874.png)
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5093877.png)

![4-Methoxy-3-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5093902.png)

